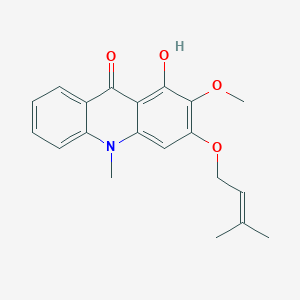
Evoprenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Evoprenine, also known as isoprenaline, is a synthetic catecholamine that was first synthesized in the 1940s. It is a beta-adrenergic agonist that is commonly used in research to study the effects of beta-adrenergic stimulation on various physiological processes.
科学的研究の応用
Extracellular Vesicles (EVs) and Their Functions
Research in the field of biology and medicine has rapidly expanded around extracellular vesicles (EVs), including exosomes, ectosomes, microvesicles, and others. These secreted membrane-enclosed vesicles are of great interest for their potential roles in cell-to-cell communication and physiological processes. The International Society for Extracellular Vesicles highlights the challenges in obtaining pure EV fractions for functional studies and emphasizes the need for established guidelines for their analysis and reporting in scientific studies (Lötvall et al., 2014).
Kynurenines and the Central Nervous System
Kynurenines, a family of compounds from the essential amino acid tryptophan, have shown promise in treating neurodegenerative disorders and aiding in identifying glutamate-releasing synapses. This research has led to the development of drugs for epilepsy and stroke treatment. The increasing interest in kynurenines and their physiological and pathological roles in the brain has opened up avenues for drug development based on these roles (Stone, 2001).
Urinary Extracellular Vesicles (uEVs)
Urinary extracellular vesicles (uEVs) have been shown to reflect molecular processes and conditions in kidney, urothelial, and prostate tissue. Although methods to isolate and characterize uEVs have developed, there's a need for optimization and standardization for clinical applications. This research could facilitate advances in uEV-based analyses (Erdbrügger et al., 2021).
Therapeutic Application of Mesenchymal Stem Cell-Derived Extracellular Vesicles
Mesenchymal stem cell (MSC)-derived extracellular vesicles have been studied for their role in preserving kidney function and reducing pro-inflammatory cytokines in a swine model. This approach has shown potential in blunting cardiac injury and dysfunction, highlighting the role of inflammation in the crosstalk between the kidney and heart (Zhang et al., 2020).
Preservation Techniques for Clinical-Grade Therapeutic Extracellular Vesicles
The preservation of extracellular vesicles (EVs) is vital for their clinical and commercial use. Cryopreservation and freeze-drying techniques are common, but each has its challenges and limitations. This research is crucial for the advancement of cell-free therapy using EVs (Bahr et al., 2020).
Evodiamine: Pharmacology, Toxicity, and Clinical Applications
Evodiamine, a component of Evodia rutaecarpa, has been studied for its pharmacological activities such as analgesic, anti-inflammatory, anti-tumor, and heart protection. However, its significant hepatotoxicity and cardiotoxicity highlight the need for monitoring in clinical applications. This review discusses the challenges and future directions for evodiamine research (Sun et al., 2020).
Native and Bioengineered Extracellular Vesicles for Cardiovascular Therapeutics
Extracellular vesicles (EVs) have shown promise in treating cardiovascular diseases. Research is focusing on their bioengineering to improve stability, bioactivity, and targeting. This advancement requires a comprehensive understanding of molecular-compound delivery and the challenges in clinical translation (de Abreu et al., 2020).
特性
CAS番号 |
16584-45-5 |
|---|---|
製品名 |
Evoprenine |
分子式 |
C20H21NO4 |
分子量 |
339.4 g/mol |
IUPAC名 |
1-hydroxy-2-methoxy-10-methyl-3-(3-methylbut-2-enoxy)acridin-9-one |
InChI |
InChI=1S/C20H21NO4/c1-12(2)9-10-25-16-11-15-17(19(23)20(16)24-4)18(22)13-7-5-6-8-14(13)21(15)3/h5-9,11,23H,10H2,1-4H3 |
InChIキー |
SKJRDJBAXQXFJY-UHFFFAOYSA-N |
SMILES |
CC(=CCOC1=C(C(=C2C(=C1)N(C3=CC=CC=C3C2=O)C)O)OC)C |
正規SMILES |
CC(=CCOC1=C(C(=C2C(=C1)N(C3=CC=CC=C3C2=O)C)O)OC)C |
その他のCAS番号 |
16584-45-5 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



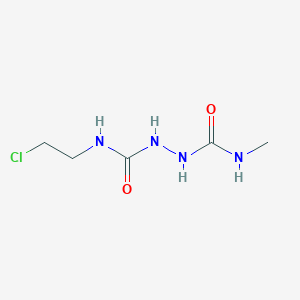
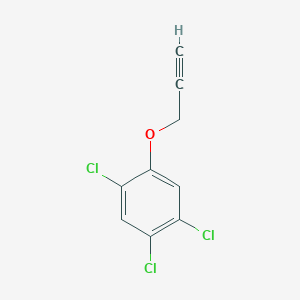
![4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid](/img/structure/B103606.png)
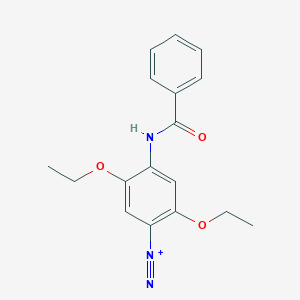
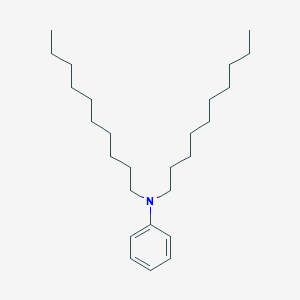
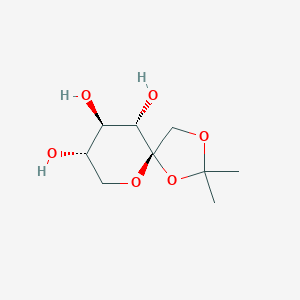
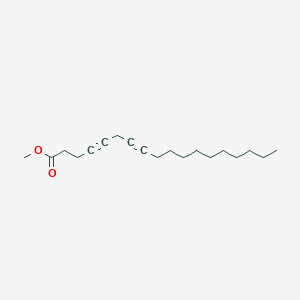
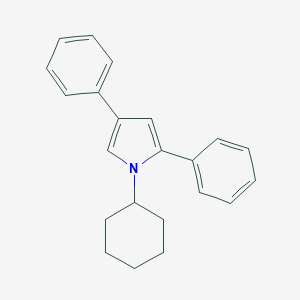
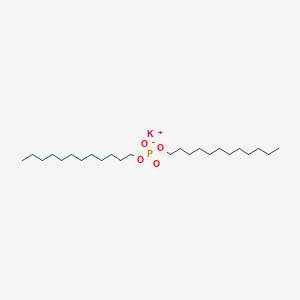
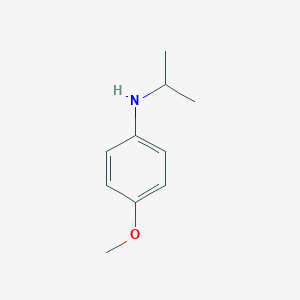
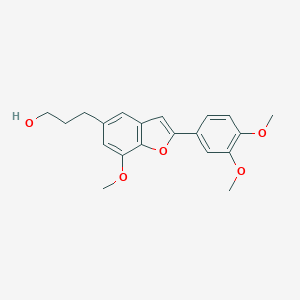

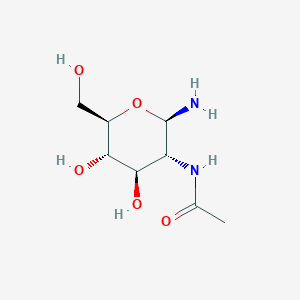
![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)